molecular formula C14H14Cl2N2O4 B1603499 N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) CAS No. 62715-83-7

N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)

Cat. No.: B1603499
CAS No.: 62715-83-7
M. Wt: 345.2 g/mol
InChI Key: SJPBZTWPPJKLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) is a chemical compound with the molecular formula C14H14Cl2N2O4. It is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) typically involves the reaction of 2,5-dichloro-1,4-phenylenediamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different chlorinated or acetylated derivatives, while reduction may produce simpler amine compounds .

Scientific Research Applications

N,N’-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N’-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide) is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-acetyl-N-[2,5-dichloro-4-(diacetylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O4/c1-7(19)17(8(2)20)13-5-12(16)14(6-11(13)15)18(9(3)21)10(4)22/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPBZTWPPJKLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1Cl)N(C(=O)C)C(=O)C)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612494
Record name N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62715-83-7
Record name N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)
Reactant of Route 3
N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)
Reactant of Route 4
N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)
Reactant of Route 5
Reactant of Route 5
N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)
Reactant of Route 6
N,N'-(2,5-Dichloro-1,4-phenylene)bis(N-acetylacetamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.